

Comparative Docking Analysis of 4-Phenoxyaniline Analogs with Key Drug Target Enzymes

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Compound of Interest

Compound Name: **4-Phenoxyaniline**

Cat. No.: **B093406**

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Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the binding affinities of **4-phenoxyaniline** analogs with various target enzymes. The content is supported by experimental data and detailed methodologies to assist in the design and development of novel therapeutic agents.

4-Phenoxyaniline derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.^[1] Their therapeutic potential often stems from their ability to interact with specific enzyme targets. This guide focuses on the comparative molecular docking studies of these analogs, offering insights into their structure-activity relationships (SAR) and binding interactions with key enzymes implicated in diseases such as cancer.

Quantitative Data Summary

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.^[2] The following tables summarize the quantitative data from various docking studies, presenting binding energies and inhibitory concentrations (IC₅₀) of **4-phenoxyaniline** and its analogs against several important protein targets. It is important to note that direct comparison of docking scores between different studies can be challenging due to variations in the software, force fields, and protein preparation methods used.^[2]

Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by **4-Phenoxyaniline** Analogs[1]

Compound	CYP2B1 IC50 (μM)	CYP2B4 IC50 (μM)	CYP2B6 IC50 (μM)
POA	10.2 ± 1.1	18.2 ± 2.0	25.1 ± 2.8
3-CPOA	0.8 ± 0.1	3.5 ± 0.4	4.2 ± 0.5
3,4-DCPOA	0.5 ± 0.1	1.1 ± 0.1	1.5 ± 0.2
2',4',5'-TCPOA	0.4 ± 0.1	0.9 ± 0.1	1.2 ± 0.1

Table 2: Comparative Binding Energies and Inhibition Constants of 4-Anilinoquinazoline Derivatives[2]

Compound Class	Target Enzymes	Binding Energy (kcal/mol)	Inhibition Constant (Ki)
4-Anilinoquinazoline Derivatives	EGFR, VEGFR-2	-6.39 (EGFR), -8.24 (VEGFR-2)	20.67 μM (EGFR), 0.9 μM (VEGFR-2)

Table 3: Docking Scores of Phenoxyacetanilide Derivatives against COX-2[3][4]

Compound	Docking Score (Kcal/mol)
RKS-1	-8.9
RKS-2	-8.5
RKS-3	-8.7

Experimental Protocols

The following section details a representative methodology for molecular docking studies of **4-phenoxyaniline** analogs with target enzymes, based on protocols described in the literature.[2][5]

Molecular Docking Protocol

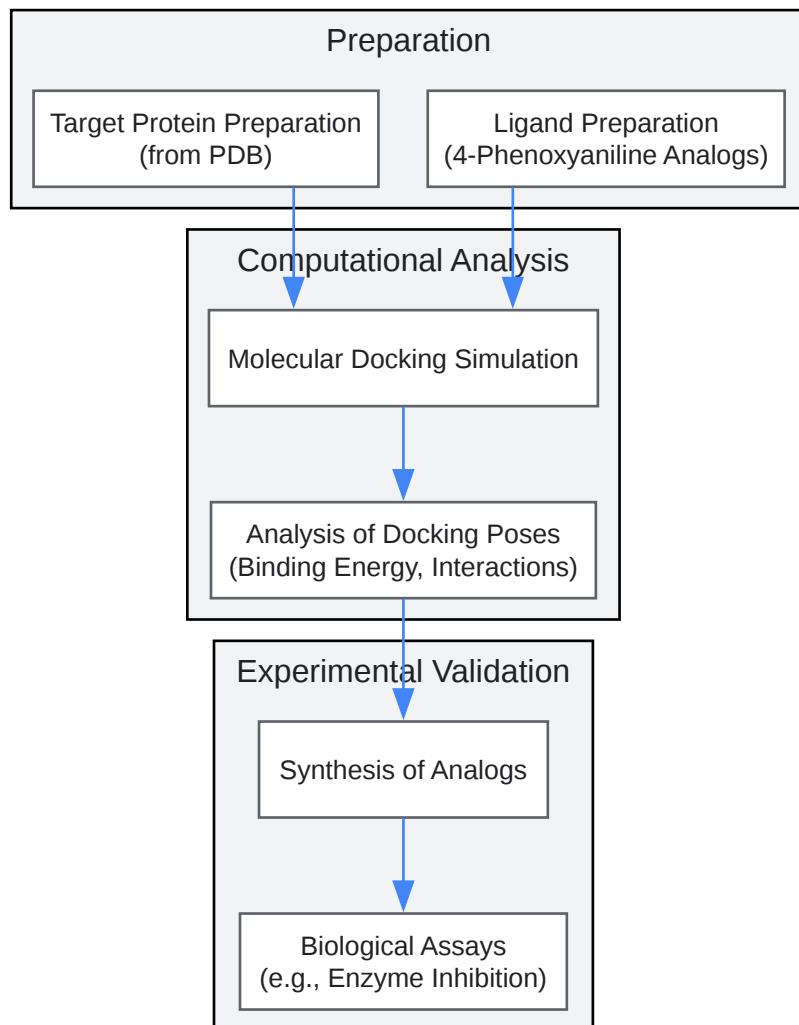
A typical docking protocol for analyzing the interaction of **4-phenoxyaniline** analogs with a target protein involves the following steps:

- Protein Preparation:
 - The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB).
 - Water molecules and any co-crystallized ligands are removed from the protein structure.
 - Hydrogen atoms are added to the protein, and the structure is optimized to correct any missing atoms or residues.
- Ligand Preparation:
 - The 2D structures of the **4-phenoxyaniline** analogs are drawn using chemical drawing software.
 - These 2D structures are then converted to 3D structures.
 - Energy minimization of the ligand structures is performed using a suitable force field.
- Docking Simulation:
 - A grid box is defined around the active site of the target enzyme to specify the search space for the docking algorithm.
 - The prepared ligands are then docked into the defined active site of the protein using docking software such as AutoDock. The Lamarckian genetic algorithm is often employed to calculate the binding free energies and inhibition constants.[\[6\]](#)
 - The docking parameters are configured to allow for a comprehensive search of the conformational space.
- Analysis of Results:
 - The resulting docking poses are ranked based on their binding energy scores.

- The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

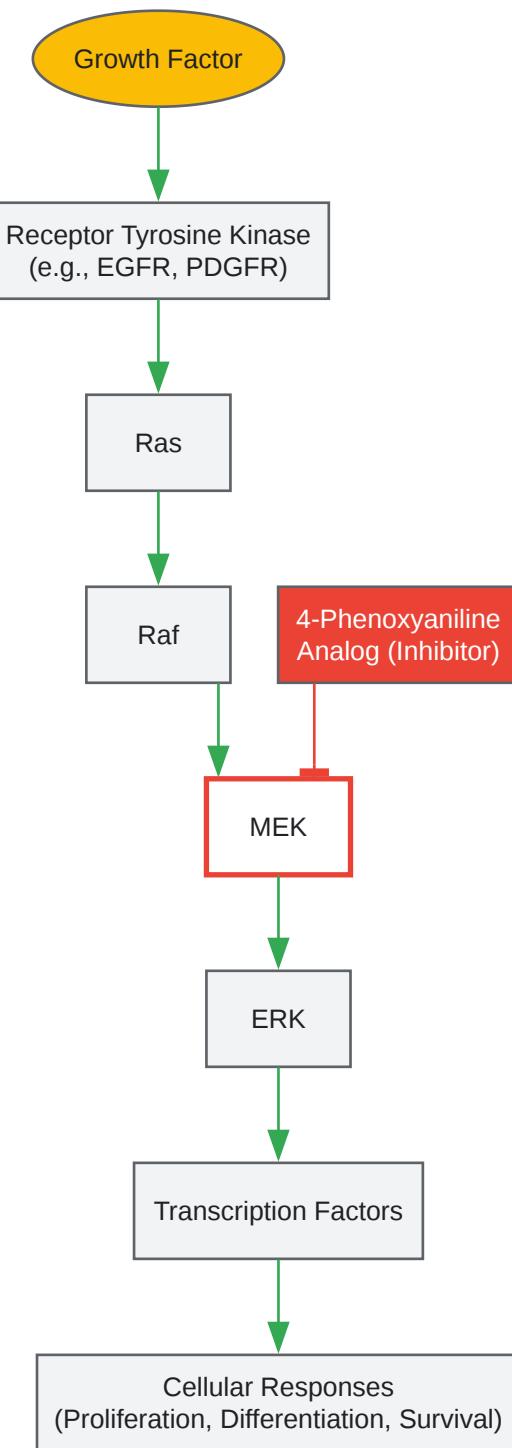
Visualizations

The following diagrams illustrate a typical workflow for a comparative docking study and a relevant signaling pathway where **4-phenoxyaniline** analogs may act as inhibitors.



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A typical workflow for a comparative docking study.



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Inhibition of the MAPK/ERK signaling pathway.

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